

Measuring Dipeptidyl Peptidase-II Activity in Cell Lysates Using a Fluorogenic Assay

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Compound of Interest

Compound Name: *Lys-Pro-AMC diTFA*

Cat. No.: *B10861759*

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Application Note

Introduction

Dipeptidyl Peptidase-II (DPP-II), also known as DPP7, is a serine protease that plays a crucial role in various cellular processes, including the regulation of cell quiescence and apoptosis.^[1] ^[2] This enzyme specifically cleaves dipeptides from the N-terminus of polypeptides where the penultimate residue is a proline or alanine. The **Lys-Pro-AMC diTFA** (Lysyl-Prolyl-7-amino-4-methylcoumarin, trifluoroacetic acid salt) assay provides a sensitive and specific method for quantifying DPP-II activity in cell lysates. The assay utilizes a fluorogenic substrate that, when cleaved by DPP-II, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. ^[3]^[4] The resulting fluorescence is directly proportional to the enzymatic activity of DPP-II, making it a valuable tool for researchers in cell biology and drug development.

Principle of the Assay

The **Lys-Pro-AMC diTFA** assay is based on the enzymatic cleavage of the non-fluorescent substrate by DPP-II. The substrate, Lys-Pro-AMC, is designed to be a specific target for DPP-II. Upon cleavage of the bond between the proline and AMC, the fluorophore AMC is released. The free AMC exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum around 460 nm. The rate of increase in fluorescence intensity is directly proportional to the DPP-II activity in the sample.

Materials and Reagents

- Cells of interest
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: (e.g., RIPA buffer with protease inhibitors) 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS, 1% Sodium deoxycholate, 1 mM PMSF.
- DPP-II Assay Buffer: (e.g., 50 mM MES, pH 5.5, 1 mM EDTA)
- **Lys-Pro-AMC diTFA Substrate:** (Stock solution in DMSO)[3]
- 7-Amino-4-methylcoumarin (AMC) Standard: (For standard curve, stock solution in DMSO)
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader

Experimental Protocols

Part 1: Preparation of Cell Lysates

- Cell Culture and Harvest: Culture cells to the desired confluence. For adherent cells, wash twice with ice-cold PBS and then scrape the cells into fresh ice-cold PBS. For suspension cells, centrifuge to pellet the cells and wash twice with ice-cold PBS.
- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. The volume of lysis buffer will depend on the cell number; a common starting point is 100 μ L per 1-5 million cells.
- Incubation and Centrifugation: Incubate the cell suspension on ice for 30 minutes with gentle vortexing every 10 minutes. Centrifuge the lysate at 14,000 \times g for 15 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including DPP-II.
- Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the

enzyme activity.

- Storage: Use the cell lysate immediately or store in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Part 2: DPP-II Activity Assay

- Prepare AMC Standard Curve:
 - Prepare a 1 mM stock solution of AMC in DMSO.
 - Perform serial dilutions of the AMC stock solution in DPP-II Assay Buffer to obtain standards ranging from 0 to 100 μ M.
 - Add 100 μ L of each standard dilution to separate wells of the 96-well plate.
 - Add 100 μ L of DPP-II Assay Buffer to a well to serve as a blank.
- Assay Setup:
 - Dilute the cell lysate to the desired concentration with ice-cold DPP-II Assay Buffer. The optimal concentration should be determined empirically but a starting point of 20-50 μ g of total protein per well is recommended.
 - Add 50 μ L of the diluted cell lysate to each well.
 - Include a "no enzyme" control containing 50 μ L of DPP-II Assay Buffer instead of cell lysate.
- Initiate the Reaction:
 - Prepare the **Lys-Pro-AMC diTFA** substrate solution by diluting the DMSO stock in DPP-II Assay Buffer to the desired final concentration (e.g., 100 μ M).
 - Add 50 μ L of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 μ L.
- Fluorescence Measurement:

- Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
- Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.

Data Presentation

Data Analysis

- Standard Curve: Subtract the average RFU of the blank from all standard readings. Plot the corrected RFU values against the known AMC concentrations (μM) to generate a standard curve. Perform a linear regression to obtain the slope of the curve (RFU/ μM).
- Enzyme Activity Calculation:
 - For each time point, subtract the RFU of the "no enzyme" control from the RFU of the samples.
 - Plot the corrected RFU values against time (minutes) for each sample. The slope of the linear portion of this curve represents the reaction rate (RFU/min).
 - Convert the reaction rate from RFU/min to $\mu\text{mol}/\text{min}/\text{mg}$ of protein using the following formula:

$$\text{Activity } (\mu\text{mol}/\text{min}/\text{mg}) = (\text{Slope of sample (RFU/min)} / \text{Slope of AMC standard curve (RFU}/\mu\text{M})) / (\text{Protein concentration (mg) in the well})$$

Representative Data

The following tables provide examples of expected quantitative data from DPP-II activity assays.

Table 1: AMC Standard Curve

AMC Concentration (μM)	Average RFU
0	50
10	550
20	1050
40	2050
60	3050
80	4050
100	5050

Table 2: Kinetic Parameters for DPP-II with Lys-Pro-AMC

Substrate	Km (μM)	Vmax (μmol/min/mg)
Lys-Pro-AMC	Data not available	Data not available

Note: Specific Km and Vmax values for DPP-II with Lys-Pro-AMC are not readily available in the literature and should be determined experimentally.

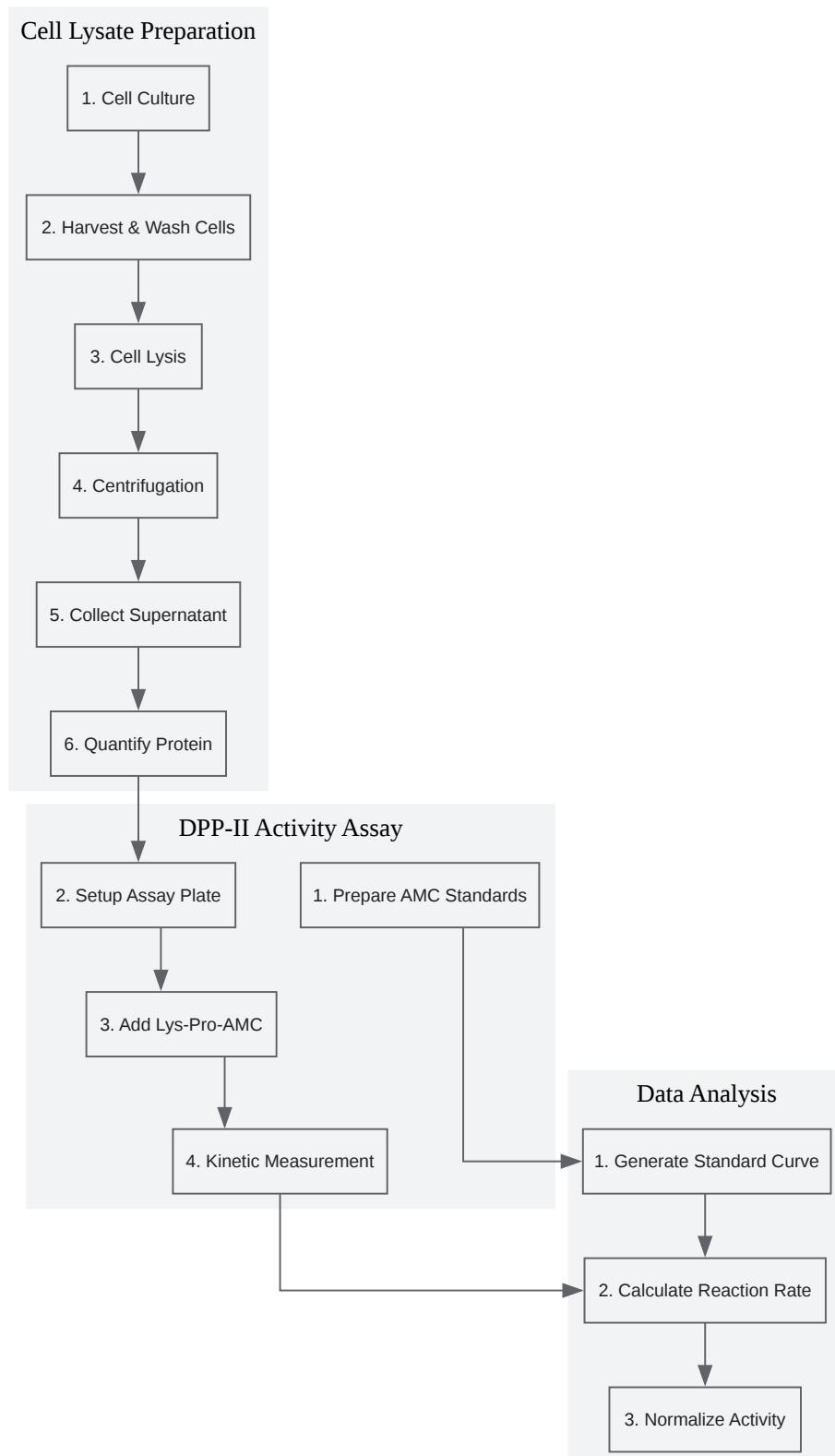
Table 3: Inhibition of DPP-II Activity by Known Inhibitors

Inhibitor	IC50 (nM)
1G244 (DPP8/9 inhibitor)	~14 (for DPP8)

Note: This table provides an example of how inhibitor data would be presented. Specific inhibitors for DPP-II should be tested to determine their IC50 values.

Visualizations

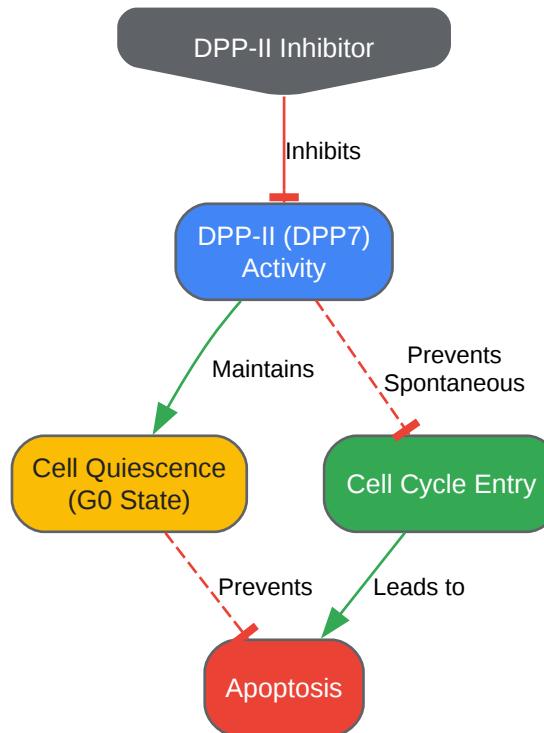
Experimental Workflow



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Caption: Workflow for DPP-II activity measurement.

DPP-II Signaling in Quiescent Lymphocyte Apoptosis

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Caption: Role of DPP-II in lymphocyte apoptosis.

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